Box5 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Box5 (TFA) is a potent antagonist of Wnt5a, a protein involved in various cellular processes including cell migration and calcium release. Box5 (TFA) inhibits Wnt5a signaling and has shown potential in melanoma research .
Preparation Methods
Box5 (TFA) is synthesized through custom peptide synthesis. The compound is derived from Wnt5a and is a hexapeptide with the sequence t-Boc-Met-Asp-Gly-Cys-Glu-Leu . The synthesis involves the protection of the amine group using tert-butoxycarbonyl (Boc) and subsequent deprotection using trifluoroacetic acid (TFA) . The industrial production methods involve solid-phase peptide synthesis, where the peptide is assembled on a resin and then cleaved using TFA .
Chemical Reactions Analysis
Box5 (TFA) undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for Box5 (TFA) due to its stable peptide structure.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxyl groups. Common reagents used in these reactions include TFA for deprotection and various oxidizing agents for oxidation reactions
Scientific Research Applications
Box5 (TFA) has several scientific research applications:
Chemistry: Used as a tool to study Wnt5a signaling pathways.
Biology: Inhibits cell migration and calcium release, making it useful in cellular biology studies.
Medicine: Shows potential in melanoma research by inhibiting Wnt5a-mediated pathways
Industry: Utilized in the synthesis of bioactive peptides and as a research tool in drug development
Mechanism of Action
Box5 (TFA) exerts its effects by antagonizing Wnt5a. It inhibits Wnt5a signaling, which in turn inhibits Wnt5a-mediated calcium release and cell migration. The molecular targets include the Wnt5a protein and its associated signaling pathways .
Comparison with Similar Compounds
Box5 (TFA) is unique due to its specific antagonistic action on Wnt5a. Similar compounds include:
Box5: Another form of the compound without the TFA group.
Wnt5a-derived peptides: Other peptides derived from Wnt5a with varying sequences and functions
Box5 (TFA) stands out due to its high potency and specificity in inhibiting Wnt5a signaling, making it a valuable tool in research applications .
Properties
Molecular Formula |
C32H51F3N6O15S2 |
---|---|
Molecular Weight |
880.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H50N6O13S2.C2HF3O2/c1-15(2)11-19(28(46)47)35-25(43)16(7-8-22(38)39)33-27(45)20(14-50)32-21(37)13-31-24(42)18(12-23(40)41)34-26(44)17(9-10-51-6)36-29(48)49-30(3,4)5;3-2(4,5)1(6)7/h15-20,50H,7-14H2,1-6H3,(H,31,42)(H,32,37)(H,33,45)(H,34,44)(H,35,43)(H,36,48)(H,38,39)(H,40,41)(H,46,47);(H,6,7)/t16-,17-,18-,19-,20-;/m0./s1 |
InChI Key |
CJJYMBDLHOASBT-HCDNWCCTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.